benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate
Overview
Description
Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate is a chemical compound with the molecular formula C11H15N3O3 It is known for its unique structure, which includes a benzyl group, a hydrazinecarbonyl moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-(hydrazinecarbonyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The hydrazinecarbonyl moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl moiety can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Benzyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate: Similar structure but with a different stereochemistry.
Benzyl N-[(1R)-1-(hydrazinecarbonyl)propyl]carbamate: Similar structure but with a different alkyl chain length.
Benzyl N-[(1R)-1-(hydrazinecarbonyl)butyl]carbamate: Similar structure but with a longer alkyl chain.
Uniqueness: Benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate is unique due to its specific stereochemistry and the presence of the hydrazinecarbonyl moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
benzyl N-[(2R)-1-hydrazinyl-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(10(15)14-12)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORTSCBVGBQMJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NN)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57355-13-2 | |
Record name | benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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